molecular formula C13H23BN2O2 B2509060 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2019997-39-6

3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2509060
CAS No.: 2019997-39-6
M. Wt: 250.15
InChI Key: YQOIFKYHCBOVHU-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound. Compounds of this nature are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the boronate ester group. One common method involves the reaction of a suitable hydrazine with a 1,3-diketone to form the pyrazole ring. The boronate ester group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the isopropyl and methyl substituents.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst or hydride reagents.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

Chemistry

The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile building block for the synthesis of complex molecules.

Biology and Medicine

In biological and medicinal chemistry, boron-containing compounds are explored for their potential as enzyme inhibitors, anticancer agents, and other therapeutic applications. The unique properties of the boronate ester group make it a valuable moiety in drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its role as an intermediate in various chemical processes highlights its importance in large-scale production.

Mechanism of Action

The mechanism by which 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through the boronate ester group.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boron-containing compound used in Suzuki-Miyaura reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronate ester used in organic synthesis.

    1-Methyl-3-phenyl-1H-pyrazole: A pyrazole derivative without the boronate ester group.

Uniqueness

The unique combination of the pyrazole ring and the boronate ester group in 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling, sets it apart from other similar compounds.

Properties

IUPAC Name

1-methyl-3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-9(2)11-10(8-16(7)15-11)14-17-12(3,4)13(5,6)18-14/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOIFKYHCBOVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019997-39-6
Record name 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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